4-(Trimethoxysilyl)butan-1-OL
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Overview
Description
4-(Trimethoxysilyl)butan-1-OL is an organosilicon compound with the molecular formula C7H18O4Si. It is a colorless liquid that is soluble in organic solvents and water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trimethoxysilyl)butan-1-OL can be synthesized through several methods. One common method involves the reaction of 4-chlorobutan-1-ol with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethoxysilyl)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Trimethoxysilyl)butanal or 4-(Trimethoxysilyl)butanoic acid.
Reduction: 4-(Trimethoxysilyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trimethoxysilyl)butan-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trimethoxysilyl)butan-1-OL involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 1,6-Bis(trimethoxysilyl)hexane
- 1,4-Bis(triethoxysilyl)benzene
Uniqueness
4-(Trimethoxysilyl)butan-1-OL is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This allows it to interact effectively with a wide range of materials, making it versatile for various applications. Its ability to form strong siloxane bonds also distinguishes it from other similar compounds .
Properties
CAS No. |
177072-52-5 |
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Molecular Formula |
C7H18O4Si |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-trimethoxysilylbutan-1-ol |
InChI |
InChI=1S/C7H18O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
PIDYPPNNYNADRY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCO)(OC)OC |
Origin of Product |
United States |
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